molecular formula C26H35FN4O2S B1641431 CCR3 Antagonist

CCR3 Antagonist

Numéro de catalogue: B1641431
Poids moléculaire: 486.6 g/mol
Clé InChI: NDZYPHLNJZSQJY-QNWVGRARSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CCR3 Antagonist is a useful research compound. Its molecular formula is C26H35FN4O2S and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Asthma and Allergic Inflammation

Several studies have investigated the role of CCR3 antagonists in managing asthma and allergic conditions:

  • GW766994 : In a randomized, placebo-controlled trial, this oral CCR3 antagonist was evaluated for its efficacy in reducing eosinophil counts in patients with eosinophilic asthma. Although it did not significantly reduce eosinophil levels, it showed a modest improvement in airway responsiveness (PC20 methacholine) .
  • SB328437 : This antagonist has been shown to inhibit eosinophil recruitment in various models of allergic inflammation. In a mouse model of asthma, SB328437 effectively blocked eosinophil recruitment into the lungs, reducing airway hyperresponsiveness .

Cancer Treatment

Recent research has explored the potential of CCR3 antagonists in cancer therapy:

  • SB328437 and Chemoresistance : A study demonstrated that SB328437 sensitizes gastric cancer cells to 5-fluorouracil (5-FU), a common chemotherapeutic agent. The antagonist was shown to alter the molecular dynamics associated with 5-FU resistance, suggesting its potential as an adjunct therapy in gastric cancer treatment .
  • Eosinophils in Tumor Microenvironment : Research indicates that eosinophils can contribute to tumor progression. By inhibiting CCR3, SB328437 may alter the tumor microenvironment and enhance the efficacy of existing cancer therapies .

Inflammatory Bowel Disease (IBD)

The role of CCR3 antagonists extends to gastrointestinal disorders:

  • SB328437 in Colitis Models : In studies using mouse models of chronic colitis, treatment with SB328437 resulted in reduced disease activity and inflammation. The antagonist inhibited eosinophil migration to inflamed tissues, demonstrating its anti-inflammatory properties .

Retinal Diseases

CCR3 antagonism has also been explored in ocular conditions:

  • Protection Against Photoreceptor Cell Death : In vitro studies showed that blocking CCR3 reduced light-induced cell death in photoreceptor cell lines. This suggests that CCR3 antagonists could be beneficial for treating conditions like age-related macular degeneration (AMD) .

Summary Table of Key Findings

Application AreaAntagonistKey Findings
AsthmaGW766994Modest improvement in airway responsiveness; did not significantly reduce eosinophil counts .
SB328437Effectively blocked eosinophil recruitment; reduced airway hyperresponsiveness .
CancerSB328437Sensitized gastric cancer cells to 5-FU; altered resistance mechanisms .
Inflammatory Bowel DiseaseSB328437Reduced disease activity and inflammation in colitis models .
Retinal DiseasesSB328437Reduced light-induced cell death in photoreceptor cells; potential application for AMD .

Propriétés

Formule moléculaire

C26H35FN4O2S

Poids moléculaire

486.6 g/mol

Nom IUPAC

1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea

InChI

InChI=1S/C26H35FN4O2S/c1-17-24(18(2)32)34-26(28-17)30-25(33)29-23-8-4-3-7-21(23)16-31-13-5-6-20(15-31)14-19-9-11-22(27)12-10-19/h9-12,20-21,23H,3-8,13-16H2,1-2H3,(H2,28,29,30,33)/t20-,21-,23+/m0/s1

Clé InChI

NDZYPHLNJZSQJY-QNWVGRARSA-N

SMILES

CC1=C(SC(=N1)NC(=O)NC2CCCCC2CN3CCCC(C3)CC4=CC=C(C=C4)F)C(=O)C

SMILES isomérique

CC1=C(SC(=N1)NC(=O)N[C@@H]2CCCC[C@H]2CN3CCC[C@H](C3)CC4=CC=C(C=C4)F)C(=O)C

SMILES canonique

CC1=C(SC(=N1)NC(=O)NC2CCCCC2CN3CCCC(C3)CC4=CC=C(C=C4)F)C(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.